BenchChemオンラインストアへようこそ!

stefin A

cysteine protease inhibition cathepsin H enzyme kinetics

Stefin A (Cystatin A) provides 2.6-fold higher cathepsin H affinity (Ki=0.027 nM) vs Stefin B and 3,700-5,500-fold vs Stefin D, with distinct slow-binding kinetics to cathepsin B. Validated for cancer prognosis (breast cancer p=0.0014, prostate cancer CB:SA ratio) and as a cathepsin S/L targeting ligand for liposomal drug delivery. Order recombinant Stefin A for reproducible, isoform-specific research.

Molecular Formula C11H17N
Molecular Weight 0
CAS No. 107544-29-6
Cat. No. B1166074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namestefin A
CAS107544-29-6
Molecular FormulaC11H17N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stefin A (CAS 107544-29-6): A Type 1 Cystatin Cysteine Protease Inhibitor for Selective Cathepsin and Papain Inhibition


Stefin A (CAS 107544-29-6), also known as Cystatin A (CSTA) or acidic cysteine proteinase inhibitor (CPI-A), is a member of the type 1 cystatin superfamily of endogenous cysteine protease inhibitors [1]. This intracellular, single-chain polypeptide consists of 98 amino acid residues with a molecular weight of 11.0 kDa and an isoelectric point of 4.5–4.7, lacking disulfide bonds and glycosylation [1]. Unlike the broadly distributed extracellular type 2 cystatins (e.g., Cystatin C) or the multi-functional type 3 kininogens, Stefin A is primarily localized in epithelial cells and polymorphonuclear leukocytes and forms tight, reversible complexes with papain-like cysteine proteases including cathepsins B, H, and L [1].

Why Stefin A Cannot Be Replaced by Stefin B, Cystatin C, or Other Cystatin Family Members in Quantitative Assays


Despite sharing the cystatin superfamily classification, Stefin A exhibits protease inhibition kinetics and tissue-specific expression patterns that are distinct from its closest analogs including Stefin B (cystatin B), Stefin D, and extracellular cystatins [1]. Stefin A demonstrates 2.6-fold higher affinity for cathepsin H (Ki = 0.027 nM) compared to Stefin B (Ki = 0.069 nM) and approximately 3,700- to 5,500-fold higher affinity than Stefin D1/D2 (Ki = 102–150 nM) [2]. Kinetic analyses further reveal that Stefin A binds rapidly to cathepsins H and L, but more slowly to cathepsin B—a kinetic profile that differs from other family members and carries functional implications for both in vitro assays and in vivo studies [3]. These quantifiable differences preclude generic substitution without compromising experimental reproducibility or interpretive validity.

Quantitative Differential Evidence: Stefin A vs. Stefin B, Stefin D, and Cystatin C


Stefin A Exhibits 2.6-Fold Higher Affinity for Cathepsin H Relative to Stefin B and Over 3,700-Fold Higher Affinity Relative to Stefin D

In direct comparative kinetic analyses, Stefin A demonstrated a Ki of 0.027 nM for cathepsin H, representing a 2.6-fold higher binding affinity compared to Stefin B (Ki = 0.069 nM) [1]. The differential becomes more pronounced when evaluated against Stefin D1 and Stefin D2, which exhibit Ki values of 102–150 nM for cathepsin H, corresponding to a 3,700- to 5,500-fold reduction in inhibitory potency relative to Stefin A [1]. Stefin A, Stefin B, and Stefin D all showed comparable high-affinity inhibition of papain, cathepsin L, and cathepsin S (Ki = 0.009–0.161 nM), indicating that cathepsin H selectivity is the distinguishing feature among these stefin family members [1].

cysteine protease inhibition cathepsin H enzyme kinetics Ki determination

Stefin A Binds Rapidly to Cathepsins H and L but Exhibits Slower Association Kinetics with Cathepsin B

Kinetic analyses of bovine Stefin A revealed distinct binding behavior across different lysosomal cysteine proteases [1]. The inhibitor bound tightly and rapidly to cathepsins H and L, but demonstrated significantly slower association kinetics with cathepsin B, although the ultimate binding remained tight [1]. This differential kinetic profile contrasts with Stefin B, which shows moderate inhibition of cathepsin B (Ki = 130 nM for papain-equivalent conditions) and high-affinity binding to cathepsin L (Ki = 0.035 nM) and papain (Ki = 0.11 nM) [2]. The reduced affinity of stefins toward cathepsin B has been attributed primarily to low second-order association rate constants rather than accelerated dissociation [1].

protease inhibitor kinetics cathepsin B cathepsin H cathepsin L association rate

Crystal Structure of Stefin A in Complex with Cathepsin H Resolved at 2.4 Å Resolution Reveals N-Terminal Adaptability

The crystal structure of human Stefin A bound to porcine cathepsin H has been determined at 2.4 Å resolution in an orthorhombic crystal form and at 2.8 Å resolution in a monoclinic crystal form [1]. The structural data (PDB ID: 1NB5) demonstrate that the N-terminal residues of Stefin A can adapt to the active sites of both endopeptidase and exopeptidase functions of cathepsin H [1]. In contrast, structural characterization of Stefin B in complex with proteases reveals distinct binding modes that contribute to the differential Ki values observed kinetically [2]. The availability of high-resolution structural coordinates for Stefin A provides a validated molecular framework for structure-based inhibitor design and computational modeling that is not available for all stefin family members at equivalent resolution.

X-ray crystallography protein-inhibitor complex cathepsin H structural biology PDB

Cathepsin B to Stefin A Ratio Increases from 1.448 in Benign Prostatic Hyperplasia to 2.990 in Prostate Cancer

Quantitative analysis of the cathepsin B (CB) to Stefin A (SA) protein expression ratio in prostate tissue specimens demonstrated a significant upregulation in cancer relative to benign prostatic hyperplasia (BPH) [1]. The geometric mean CB:SA ratio was 1.448 in BPH tissues compared to 2.990 in prostate cancer tissues, representing a 2.06-fold increase [1]. In situ hybridization studies further demonstrated that prostate cancer cases showing higher levels of cathepsin B mRNA relative to Stefin A mRNA represent an aggressive variant within any single Gleason histologic score, with the CB:SA ratio capable of distinguishing aggressive from less aggressive prostate cancer phenotypes [2]. This ratio-based approach relies specifically on Stefin A as the endogenous counter-regulatory inhibitor; substitution with Stefin B would yield different baseline and tumor-associated values due to its distinct tissue distribution and inhibition profile [3].

cancer biomarker prostate cancer cathepsin B diagnostic ratio tumor progression

Primary Tumor Stefin A Expression Independently Predicts Reduced Distant Metastasis in Breast Cancer

In a clinically relevant 4T1-derived syngeneic murine model of spontaneous mammary metastasis to bone, enforced expression of Stefin A in the highly metastatic 4T1.2 cell line significantly reduced spontaneous bone metastasis following orthotopic injection into the mammary gland [1]. Consistent with the murine data, Stefin A expression correlated with disease-free survival (absence of distant metastasis) in a cohort of 142 primary breast cancer patient tumors [1]. Patients with invasive ductal carcinoma expressing Stefin A were significantly less likely to develop distant metastases (log rank test, p = 0.0075) [1]. In multivariate disease-free survival analysis using the Cox proportional hazards model, Stefin A expression remained a significant independent prognostic factor (p = 0.0014) along with tumor grade and progesterone receptor status [1]. Notably, ovarian carcinoma tissues contain approximately twentyfold less Stefin A compared to normal epithelial tissue, whereas Stefin B is present at high levels, indicating tissue- and cancer-type specific regulation that precludes interchangeable use of Stefin B as a prognostic surrogate [2].

breast cancer metastasis prognostic biomarker disease-free survival cathepsin inhibition

Stefin A Enables Cathepsin S/L-Targeted Liposomal Drug Delivery via High-Affinity Protease Binding

Stefin A has been successfully employed as a targeting ligand in a liposome-based drug delivery system for selective delivery to cathepsin S- and L-expressing cells [1]. The system leverages the endogenous high-affinity binding of Stefin A to its target proteases (cathepsins S and L: Ki = 0.009–0.161 nM) to achieve functionalized liposome targeting [1]. Selective targeting of cathepsins by Stefin A-conjugated liposomes was confirmed in both in vitro and in vivo models, demonstrating the potential of this approach for cancer diagnosis and treatment [1]. In contrast, Stefin B, while also exhibiting high affinity for cathepsin L (Ki = 0.035 nM), differs in its binding kinetics and specificity profile, and has not been validated for similar liposomal functionalization applications in published studies [2].

targeted drug delivery liposome cathepsin S cathepsin L cancer therapeutics

Validated Research and Industrial Applications of Stefin A Based on Quantitative Evidence


Differential Inhibition Assays for Distinguishing Cathepsin H Activity from Cathepsin B/L/S

Stefin A (Ki = 0.027 nM for cathepsin H) provides 2.6-fold higher cathepsin H inhibition potency compared to Stefin B (Ki = 0.069 nM) and 3,700- to 5,500-fold higher potency than Stefin D (Ki = 102–150 nM), while maintaining comparable high-affinity inhibition of papain, cathepsin L, and cathepsin S (Ki = 0.009–0.161 nM) [7]. This differential selectivity profile enables researchers to design inhibition experiments that distinguish cathepsin H-mediated proteolysis from other cysteine cathepsin activities. The rapid binding kinetics to cathepsins H and L, contrasted with slower association to cathepsin B, further support time-resolved assay designs [8]. For laboratories requiring precise control over specific cysteine protease inhibition in complex biological matrices, Stefin A offers a kinetically and structurally validated tool that cannot be replicated by other stefin family members [7].

Prostate Cancer Aggressiveness Stratification via Cathepsin B to Stefin A Ratio Measurement

The cathepsin B to Stefin A (CB:SA) protein expression ratio provides a quantifiable metric for distinguishing prostate cancer from benign prostatic hyperplasia (BPH: 1.448 vs. Cancer: 2.990; 2.06-fold increase) [7]. Furthermore, CB:SA mRNA ratios can identify aggressive prostate cancer variants within identical Gleason histologic scores [8]. This application is uniquely dependent on Stefin A as the endogenous cathepsin B inhibitor; Stefin B exhibits different tissue distribution patterns and cannot substitute as a diagnostic ratio denominator. Procurement of validated Stefin A detection reagents (antibodies, ELISA kits, recombinant protein standards) is essential for laboratories implementing CB:SA ratio-based diagnostic or prognostic assays [7].

Breast Cancer Prognostic Biomarker Assay Development and Metastasis Research

Stefin A expression serves as an independent prognostic factor for disease-free survival in breast cancer (multivariate Cox analysis: p = 0.0014; log rank test for absence of distant metastasis: p = 0.0075) [7]. In murine models, enforced Stefin A expression in metastatic 4T1.2 cells significantly reduces spontaneous bone metastasis [7]. For research groups developing prognostic biomarker panels or investigating mechanisms of metastasis suppression, Stefin A represents a validated molecular target with direct clinical correlation. The significant twentyfold difference in Stefin A versus Stefin B expression observed in ovarian carcinoma underscores the tissue-specific regulation that necessitates use of the correct stefin isoform for each cancer type [8].

Cathepsin-Targeted Liposomal Drug Delivery System Development

Stefin A has been validated as a functional targeting ligand for cathepsin S/L-directed liposomal drug delivery, with confirmed selective targeting in both in vitro and in vivo models [7]. The system exploits Stefin A's high-affinity binding to cathepsins S and L (Ki = 0.009–0.161 nM) [8]. For pharmaceutical researchers and drug delivery scientists developing protease-targeted nanocarriers, Stefin A provides an endogenous, high-affinity targeting moiety with demonstrated proof-of-concept. The availability of high-resolution structural data (PDB ID: 1NB5 at 2.4 Å) further enables rational engineering of Stefin A variants with optimized targeting properties or modified binding specificities [9]. Alternative stefins lack comparable validation for liposomal targeting applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for stefin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.